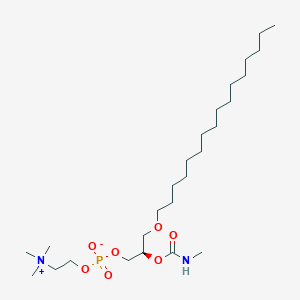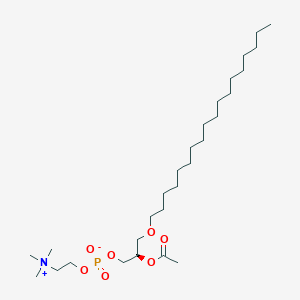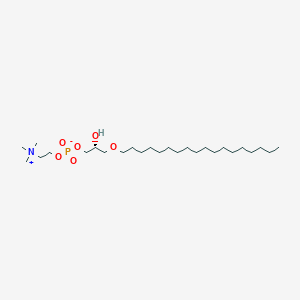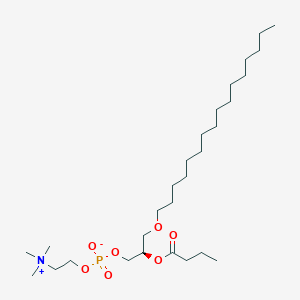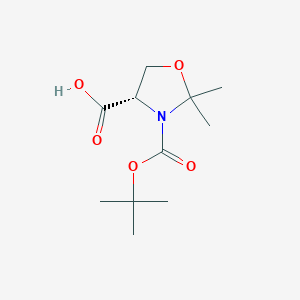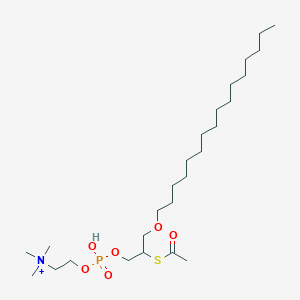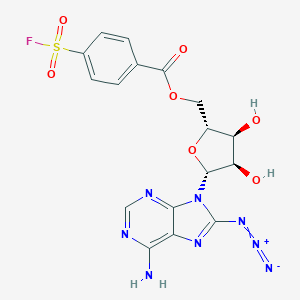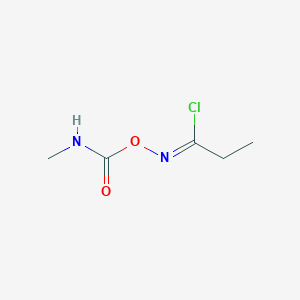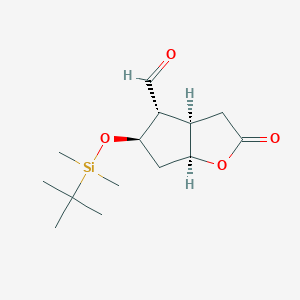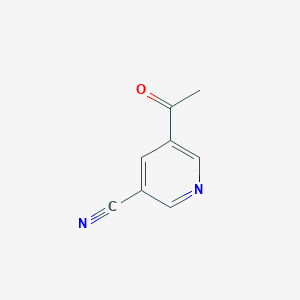![molecular formula C7H7NO3 B163759 1,3-二氧戊环[4,5-C]吡啶-4-甲醇 CAS No. 139645-23-1](/img/structure/B163759.png)
1,3-二氧戊环[4,5-C]吡啶-4-甲醇
描述
1,3-Dioxolo[4,5-C]pyridine-4-methanol is a chemical compound with the molecular formula C7H7NO3 It is characterized by a dioxolane ring fused to a pyridine ring, with a methanol group attached to the fourth position of the pyridine ring
科学研究应用
1,3-Dioxolo[4,5-C]pyridine-4-methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
It has been suggested that this compound may have potential anti-seizure properties , indicating that it might interact with targets involved in neuronal signaling.
Mode of Action
Given its potential anti-seizure activity , it could be hypothesized that it may modulate the activity of ion channels or neurotransmitter receptors in the brain, thereby altering neuronal excitability and reducing the likelihood of seizure events.
Biochemical Pathways
Based on its potential anti-seizure activity , it may be involved in modulating the activity of pathways related to neuronal signaling and excitability.
Result of Action
Given its potential anti-seizure activity , it may help to reduce neuronal excitability and prevent the abnormal electrical discharges in the brain that lead to seizures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo[4,5-C]pyridine-4-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dihydroxybenzaldehyde with 2-aminopyridine in the presence of an acid catalyst to form the dioxolane ring. The resulting intermediate is then subjected to reduction reactions to introduce the methanol group at the fourth position of the pyridine ring.
Industrial Production Methods
Industrial production of 1,3-Dioxolo[4,5-C]pyridine-4-methanol may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,3-Dioxolo[4,5-C]pyridine-4-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 1,3-Dioxolo[4,5-C]pyridine-4-carboxylic acid, while reduction can produce 1,3-Dioxolo[4,5-C]pyridine-4-methane.
相似化合物的比较
1,3-Dioxolo[4,5-C]pyridine-4-methanol can be compared with other similar compounds, such as:
1,3-Dioxolo[4,5-B]pyridine: This compound has a similar dioxolane-pyridine structure but lacks the methanol group.
1,3-Dioxolo[4,5-C]pyridine-4-carboxylic acid: This compound is an oxidized derivative of 1,3-Dioxolo[4,5-C]pyridine-4-methanol.
1,3-Dioxolo[4,5-C]pyridine-4-methane: This compound is a reduced derivative of 1,3-Dioxolo[4,5-C]pyridine-4-methanol.
The uniqueness of 1,3-Dioxolo[4,5-C]pyridine-4-methanol lies in its specific structural features and the presence of the methanol group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
[1,3]dioxolo[4,5-c]pyridin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-3-5-7-6(1-2-8-5)10-4-11-7/h1-2,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMSBEKLRNNBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601340 | |
| Record name | (2H-[1,3]Dioxolo[4,5-c]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139645-23-1 | |
| Record name | (2H-[1,3]Dioxolo[4,5-c]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
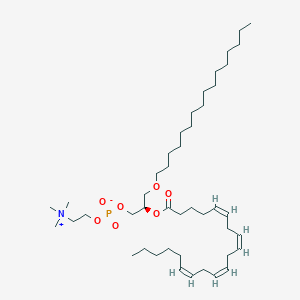
![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)
